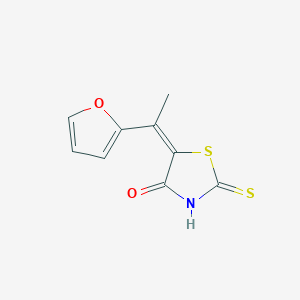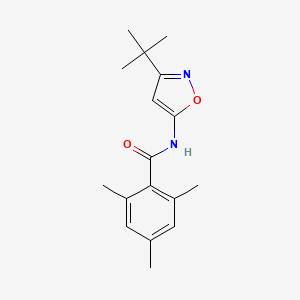
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide: is a synthetic organic compound characterized by the presence of a tert-butyl group attached to an oxazole ring, which is further connected to a trimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Trimethylbenzamide: The final step involves coupling the oxazole derivative with trimethylbenzamide using amide bond formation techniques, often facilitated by coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart unique properties such as increased stability and reactivity.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
作用機序
The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the amide bond play crucial roles in binding to these targets, leading to modulation of their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules.
類似化合物との比較
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide
Comparison:
- Structural Differences: While the core oxazole and tert-butyl groups are common, the substituents on the benzamide moiety vary, leading to differences in reactivity and applications.
- Unique Features: N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide is unique due to its trimethylbenzamide group, which imparts specific electronic and steric properties, making it suitable for particular applications in catalysis and drug design.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
82558-98-3 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C17H22N2O2/c1-10-7-11(2)15(12(3)8-10)16(20)18-14-9-13(19-21-14)17(4,5)6/h7-9H,1-6H3,(H,18,20) |
InChIキー |
DYERDKXBUCCQQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


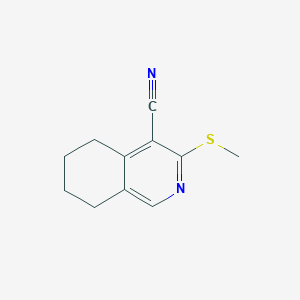

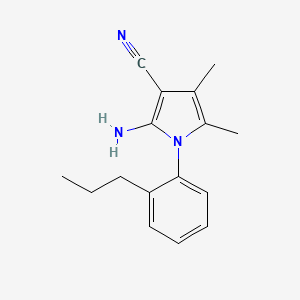

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
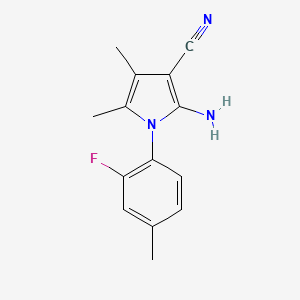
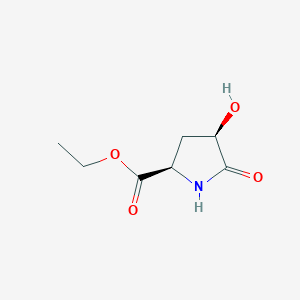
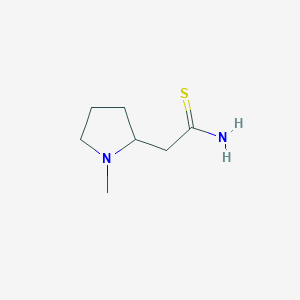
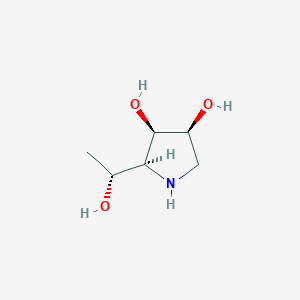
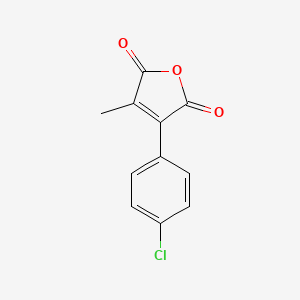
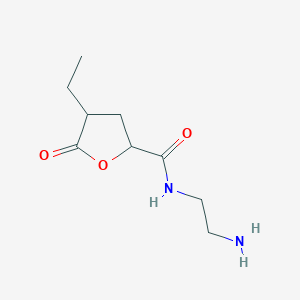

![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
